molecular formula C41H66N8O11S2 B14233211 L-Tyrosyl-L-valyl-L-prolyl-L-valyl-L-threonyl-L-valyl-L-methionyl-L-cysteine CAS No. 628715-90-2

L-Tyrosyl-L-valyl-L-prolyl-L-valyl-L-threonyl-L-valyl-L-methionyl-L-cysteine

Cat. No.: B14233211
CAS No.: 628715-90-2
M. Wt: 911.1 g/mol
InChI Key: AVUSACDECVNLPZ-SKNNCZSJSA-N
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Description

L-Tyrosyl-L-valyl-L-prolyl-L-valyl-L-threonyl-L-valyl-L-methionyl-L-cysteine is a peptide compound composed of eight amino acids. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-valyl-L-prolyl-L-valyl-L-threonyl-L-valyl-L-methionyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-valyl-L-prolyl-L-valyl-L-threonyl-L-valyl-L-methionyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds involving the cysteine residue can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Standard peptide coupling reagents like HBTU or DIC.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups from cysteine.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Tyrosyl-L-valyl-L-prolyl-L-valyl-L-threonyl-L-valyl-L-methionyl-L-cysteine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-valyl-L-prolyl-L-valyl-L-threonyl-L-valyl-L-methionyl-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific biological context in which the peptide is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-L-valyl-L-prolyl-L-valyl-L-threonyl-L-valyl-L-methionyl-L-cysteine is unique due to its specific sequence and the presence of multiple valine residues, which may confer distinct structural and functional properties compared to other peptides.

Properties

CAS No.

628715-90-2

Molecular Formula

C41H66N8O11S2

Molecular Weight

911.1 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C41H66N8O11S2/c1-20(2)30(37(55)43-27(15-17-62-8)35(53)44-28(19-61)41(59)60)46-39(57)33(23(7)50)48-38(56)31(21(3)4)45-36(54)29-10-9-16-49(29)40(58)32(22(5)6)47-34(52)26(42)18-24-11-13-25(51)14-12-24/h11-14,20-23,26-33,50-51,61H,9-10,15-19,42H2,1-8H3,(H,43,55)(H,44,53)(H,45,54)(H,46,57)(H,47,52)(H,48,56)(H,59,60)/t23-,26+,27+,28+,29+,30+,31+,32+,33+/m1/s1

InChI Key

AVUSACDECVNLPZ-SKNNCZSJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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